molecular formula C14H13BrN2OS B2585158 4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 2309712-34-1

4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2585158
CAS No.: 2309712-34-1
M. Wt: 337.24
InChI Key: JHVHCPWPRNPRLK-UHFFFAOYSA-N
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Description

4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide ( 2097933-25-8) is a synthetic small molecule featuring a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry for developing novel therapeutic agents . This compound has a molecular formula of C 14 H 13 ClN 2 OS and a molecular weight of 292.8 g/mol . The molecular structure integrates a brominated thiophene ring connected via a carboxamide linker to a methylpyridine moiety bearing a cyclopropyl group. This specific architecture suggests potential for diverse biological activity. Compounds with thiophene carboxamide scaffolds have demonstrated promising antiproliferative effects in preclinical studies against various cancer cell lines, including melanoma (A375), colorectal carcinoma (HT-29), and breast cancer (MCF-7) . The mechanism of action for such analogs may involve inducing apoptosis through caspase-3/7 activation and disrupting mitochondrial membrane potential . Furthermore, structurally related carboxamide compounds have shown antibacterial efficacy against drug-resistant bacterial strains, such as extended-spectrum β-lactamase (ESBL)-producing E. coli and extensively drug-resistant (XDR) S. Typhi . The presence of the carboxamide bond (-CO-NH-), which is resistant to hydrolysis, is a crucial feature that can enhance the stability and bioavailability of these molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate in Suzuki cross-coupling reactions to create more complex libraries, or as a pharmacological tool for investigating new targets in oncology and infectious disease.

Properties

IUPAC Name

4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c15-11-5-13(19-8-11)14(18)17-7-9-1-4-12(16-6-9)10-2-3-10/h1,4-6,8,10H,2-3,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVHCPWPRNPRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of thiophene derivatives followed by coupling reactions with pyridine derivatives. The reaction conditions often involve the use of reagents such as n-butyllithium (n-BuLi) and dimethylformamide (DMF) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted thiophene derivatives .

Scientific Research Applications

4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Carboxamides with Thiazolyl-Benzyl Substituents ()

A series of N-(5-R-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamides (e.g., 5a–h ) and their 4-bromo analogs (e.g., 6a–f ) were synthesized and evaluated for anticancer activity . Key comparisons include:

Compound ID Thiophene Substituent N-Substituent (Benzyl-Thiazolyl Group) Biological Activity
5f H 2,4-Dichlorobenzyl Significant cytotoxic/cytostatic effects
6d Br 2,4-Dichlorobenzyl Moderate activity (inferior to 5f)
Target Br 6-Cyclopropylpyridin-3-ylmethyl Not reported (inferred potential based on structural analogs)
  • Substituent Impact: Bromine vs. N-Substituent Differences: The target compound’s 6-cyclopropylpyridinylmethyl group replaces the dichlorobenzyl-thiazolyl moiety in 5f/6d. Cyclopropyl groups are known to improve metabolic stability by reducing oxidative metabolism, while pyridine rings can enhance solubility and hydrogen-bonding interactions .

Amorphous Thiophene Carboxamides ()

A structurally related compound, 5-chloro-N-formyl-N-({[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide , was prepared as an amorphous co-precipitate to enhance bioavailability . Key contrasts:

Feature Target Compound Compound
Halogen Substituent Bromine (4-position) Chlorine (5-position)
N-Substituent 6-Cyclopropylpyridin-3-ylmethyl Formyl-oxazolidinyl-morpholinylphenyl
Crystallinity Likely crystalline (unmodified) Amorphous (engineered for solubility)
  • Halogen Effects : Bromine’s larger atomic radius and lipophilicity may alter target engagement compared to chlorine. Chlorine’s smaller size could favor tighter binding in some cases.
  • Formulation Strategy : The amorphous form in highlights the role of solid-state engineering in improving dissolution rates, a consideration absent in the target compound’s current data .

Research Implications and Gaps

  • Activity Prediction : The target compound’s pyridine and cyclopropyl groups may confer improved pharmacokinetics over benzyl-thiazolyl analogs but require empirical validation.
  • Bromine’s Role : Contrary to 6d , bromine in other contexts (e.g., kinase inhibitors) has enhanced potency, suggesting target-specific outcomes .

Biological Activity

4-Bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic compound that combines a brominated thiophene structure with a cyclopropyl-substituted pyridine moiety. Its molecular formula is C14H13BrN2OS, and it has a molecular weight of 337.24 g/mol. The compound appears as a yellow solid with a melting point between 163 °C and 166 °C .

Structural Characteristics

The unique structure of this compound imparts significant chemical reactivity and potential biological properties. The presence of the bromine atom enhances its electrophilic character, while the thiophene ring contributes to its electronic properties, which may influence interactions with biological targets such as proteins or enzymes.

While specific biological activities of this compound are not extensively documented, its structural components suggest potential interactions with various biological targets. The thiophene moiety is known for its ability to modulate biological activity through interactions with enzymes and receptors.

Potential Biological Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes due to its structural features, particularly through the formation of non-covalent interactions.
  • Protein Binding : The electronic properties of the thiophene ring could facilitate binding to protein active sites, potentially altering their function.

Case Studies and Experimental Data

Research on similar compounds indicates that thiophene derivatives often exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines.

Compound Biological Activity Mechanism
Compound AAnticancerEnzyme inhibition
Compound BAnti-inflammatoryReceptor modulation

Pharmacokinetics

The pharmacokinetic profile of this compound has not been explicitly studied; however, compounds with similar structures often demonstrate favorable solubility in polar solvents, which can enhance bioavailability.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Thiophene Ring : Starting from commercially available precursors.
  • Bromination : Introducing the bromine atom into the thiophene structure.
  • Coupling Reaction : Linking the cyclopropyl-substituted pyridine moiety through nucleophilic substitution or coupling reactions like Suzuki-Miyaura coupling.

Industrial production may utilize continuous flow reactors to optimize yield and purity .

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